Oleoyl oxazolopyridine
Overview
Description
Mechanism of Action
Target of Action
Oleoyl oxazolopyridine is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme responsible for the hydrolysis and inactivation of fatty acid amides, including anandamide and oleamide .
Mode of Action
The compound interacts with FAAH, exhibiting Ki values of 1.3 nM and 2.3 nM for the human and rat enzymes, respectively . This interaction inhibits the function of FAAH, preventing it from hydrolyzing and inactivating fatty acid amides .
Biochemical Pathways
The inhibition of FAAH by this compound affects the biochemical pathways involving fatty acid amides. By preventing the inactivation of these molecules, the compound potentially influences various physiological processes regulated by these amides .
Pharmacokinetics
Given its potent inhibitory action on faah, it can be inferred that the compound exhibits sufficient bioavailability to interact with its target enzyme effectively .
Result of Action
The primary result of this compound’s action is the inhibition of FAAH, leading to an increase in the levels of fatty acid amides. This could potentially have various downstream effects, depending on the specific roles of these amides in different physiological processes .
Biochemical Analysis
Biochemical Properties
Oleoyl Oxazolopyridine interacts with FAAH, exhibiting Ki values of 1.3 and 2.3 nM for the human and rat enzymes, respectively . This interaction inhibits the activity of FAAH, thereby preventing the breakdown of fatty acid amides. It is approximately 35-fold more potent than oleyl trifluoromethyl ketone when assayed under the same conditions .
Cellular Effects
The inhibition of FAAH by this compound can have significant effects on various types of cells and cellular processes. For instance, it has been suggested that this compound may play a role in sleep induction by preventing the degradation of oleamide, a fatty acid amide known to induce sleep .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with FAAH. By inhibiting this enzyme, this compound prevents the hydrolysis and inactivation of fatty acid amides . This can lead to an increase in the levels of these compounds, potentially influencing various cellular processes.
Metabolic Pathways
This compound is involved in the metabolic pathway related to the breakdown of fatty acid amides. By inhibiting FAAH, it prevents the hydrolysis of these compounds, thereby influencing their metabolic processing .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. Considering its role as a FAAH inhibitor, it is likely to be found in the vicinity of this enzyme, which is located in the endoplasmic reticulum and nuclear membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oleoyl oxazolopyridine typically involves the reaction of oleic acid with oxazolopyridine under specific conditions. The process may include steps such as esterification, cyclization, and purification to obtain the desired product with high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Oleoyl oxazolopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Oleoyl oxazolopyridine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in inhibiting FAAH, which has implications in the regulation of endocannabinoid signaling.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to the endocannabinoid system, such as pain and inflammation.
Industry: Utilized in the development of new materials and chemical products
Comparison with Similar Compounds
Oleyl trifluoromethyl ketone: Another potent FAAH inhibitor, but less effective compared to oleoyl oxazolopyridine.
Andrographolide: Known for its antioxidative and anti-inflammatory properties.
Carnosic acid: Exhibits antioxidative, anti-microbial, and anti-inflammatory properties.
Alpha-linolenic acid: A fatty acid with neuroprotective effects
Uniqueness: this compound stands out due to its high potency as a FAAH inhibitor, with Ki values of 1.3 and 2.3 nM for human and rat enzymes, respectively. It is approximately 35-fold more potent than oleyl trifluoromethyl ketone when assayed under the same conditions .
Properties
IUPAC Name |
(Z)-1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(27)24-26-23-22(28-24)19-17-20-25-23/h9-10,17,19-20H,2-8,11-16,18H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLAXVVBJJHSKD-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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